molecular formula C14H20O6 B14354133 Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate CAS No. 91239-23-5

Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate

Cat. No.: B14354133
CAS No.: 91239-23-5
M. Wt: 284.30 g/mol
InChI Key: UYDJQGUAROHXIU-UHFFFAOYSA-N
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Description

Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate is a complex organic compound known for its unique structure and reactivity. This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a propanedioate group, which is a diester of malonic acid. The combination of these functional groups imparts distinctive chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate typically involves the alkylation of diethyl malonate (diethyl propanedioate) with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction conditions. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the oxetane ring and the ester groups, which can participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate is unique due to the presence of the oxetane ring, which imparts distinctive chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

91239-23-5

Molecular Formula

C14H20O6

Molecular Weight

284.30 g/mol

IUPAC Name

diethyl 2-(3,3-diethyl-4-oxooxetan-2-ylidene)propanedioate

InChI

InChI=1S/C14H20O6/c1-5-14(6-2)10(20-13(14)17)9(11(15)18-7-3)12(16)19-8-4/h5-8H2,1-4H3

InChI Key

UYDJQGUAROHXIU-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=C(C(=O)OCC)C(=O)OCC)OC1=O)CC

Origin of Product

United States

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